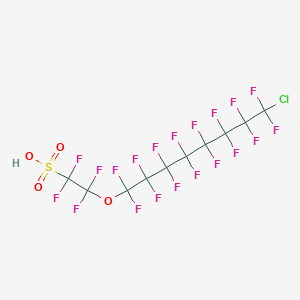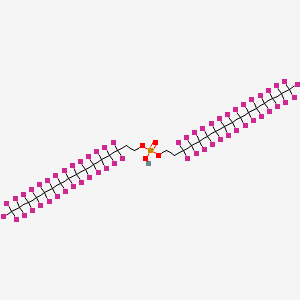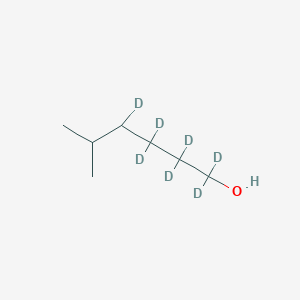
11Cl-PF3OUdS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, commonly known as 11Cl-PF3OUdS, is a per- and polyfluoroalkyl substance (PFAS). It is a highly fluorinated compound with unique lipophobic and hydrophobic properties, making it useful in various industrial applications. This compound is a component of F-53B, an industrial product primarily used in China as an alternative to perfluorooctane sulfonate (PFOS) in the chrome plating industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11Cl-PF3OUdS involves the chlorination of eicosafluoro-3-oxaundecane-1-sulfonic acid. The reaction typically requires a chlorinating agent, such as chlorine gas or a chlorinating reagent, under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and formulated for use in various applications .
Chemical Reactions Analysis
Types of Reactions
11Cl-PF3OUdS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while substitution reactions can yield various functionalized derivatives of this compound .
Scientific Research Applications
11Cl-PF3OUdS has several scientific research applications, including:
Environmental Analysis: It is used as a standard in the analysis of PFAS in environmental samples, such as water and soil, to monitor contamination levels.
Toxicology Studies: Researchers study the toxicological effects of this compound to understand its impact on human health and the environment.
Industrial Applications: The compound is used as a mist suppressant in the chrome plating industry, providing an alternative to PFOS.
Analytical Chemistry: It is used in the development and validation of analytical methods for detecting and quantifying PFAS in various matrices.
Mechanism of Action
The mechanism of action of 11Cl-PF3OUdS involves its interaction with biological molecules and pathways. The compound’s highly fluorinated structure allows it to resist degradation and persist in the environment. It can bind to proteins and other biomolecules, potentially disrupting normal biological functions. The exact molecular targets and pathways involved in its effects are still under investigation .
Comparison with Similar Compounds
11Cl-PF3OUdS is similar to other PFAS compounds, such as:
9-Chloroeicosafluoro-3-oxanonane-1-sulfonic acid (9Cl-PF3ONS): Another component of F-53B, used as an alternative to PFOS.
Perfluorooctanoic acid (PFOA): A widely studied PFAS with similar environmental persistence and bioaccumulation properties.
Perfluorooctane sulfonate (PFOS): A legacy PFAS compound that this compound is designed to replace in industrial applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of a chlorine atom and its application as a PFOS alternative in the chrome plating industry .
Properties
CAS No. |
763051-92-9 |
|---|---|
Molecular Formula |
C10HClF20O4S |
Molecular Weight |
632.60 g/mol |
IUPAC Name |
2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonic acid |
InChI |
InChI=1S/C10HClF20O4S/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34/h(H,32,33,34) |
InChI Key |
SZVGIJOITCPDPM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)

![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)
![1-(1-Adamantyl)-3-[(2-methylsulfanylphenyl)methyl]urea](/img/structure/B13406892.png)


![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)


![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
